Dihydroabietylamine
Overview
Description
Dihydroabietylamine, also known as leelamine, is a diterpene amine derived from abietic acid. It is a colorless to slightly yellow solid that is soluble in various organic solvents but insoluble in water. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2 and its role as an inhibitor of pyruvate dehydrogenase kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroabietylamine is typically synthesized through the hydrogenation of rosin acid nitriles. The process involves the following steps:
Hydrogenation: Rosin acid nitriles are hydrogenated to produce a mixture of hydroabietylamines.
Separation: The mixture is then separated to obtain relatively pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced by heating rosin in an aluminum or copper pot to around 270°C. The dismutation reaction is catalyzed by palladium-carbon, and the product is obtained through vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Dihydroabietylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroabietic acid derivatives.
Reduction: It can be reduced to form tetrahydroabietylamines.
Substitution: The primary amino group can be substituted with various functional groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as dibromoalkanes are used for alkylation reactions.
Major Products:
Oxidation: Dehydroabietic acid derivatives.
Reduction: Tetrahydroabietylamines.
Substitution: Various heterocyclic derivatives, including pyrrolidine, piperidine, azepane, and morpholine rings.
Scientific Research Applications
Dihydroabietylamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent for carboxylic acids and as a building block for synthesizing quaternary ammonium compounds
Medicine: this compound exhibits antitumor effects by disrupting intracellular cholesterol transport and nucleotide metabolism, leading to cell death
Industry: It is used as an emulsifier in emulsion polymerization and as a plasticizer in rubber and adhesives.
Mechanism of Action
Dihydroabietylamine exerts its effects through several mechanisms:
Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts cellular energy metabolism.
Disruption of Cholesterol Transport: It accumulates in acidic lysosomes, disrupting cholesterol transport and leading to cell death.
Targeting Nucleotide Metabolism: It affects the transcription and protein levels of key enzymes involved in nucleotide metabolism, causing DNA damage and apoptosis.
Comparison with Similar Compounds
Dihydroabietylamine is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Dehydroabietic Acid: A precursor to this compound with similar structural features but different biological activities.
Tetrahydroabietylamines: Reduced forms of this compound with different chemical properties
This compound stands out due to its ability to inhibit pyruvate dehydrogenase kinase and disrupt cholesterol transport, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859648 | |
Record name | Abieta-8,11,13-trien-18-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24978-68-5 | |
Record name | Dihydroabietylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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